2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a benzylidene hydrazine moiety, and an ethoxyphenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzyloxybenzylidene hydrazine intermediate, followed by the introduction of the ethoxyphenyl group through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(Methoxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
- 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide stands out due to its specific functional groups, which confer unique chemical and biological properties
Biological Activity
The compound 2-(2-(3-(benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide is a novel hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar hydrazone derivatives. For instance, compounds with structural similarities have shown significant activity against drug-resistant bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | MIC (μg/mL) | Target Pathogen |
---|---|---|
(Z)-2-benzylidene-3-oxobutanamide | 2 | Staphylococcus aureus (MRSA) |
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | 16 | Acinetobacter baumannii |
This compound | TBD | TBD |
Studies indicate that modifications to the aryl rings can enhance antibacterial activity, with nitro and halogen substitutions being particularly beneficial .
Anticancer Activity
In vitro studies have also suggested potential anticancer effects. Compounds similar to the target compound have demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound Name | IC50 (μM) | Cancer Cell Line |
---|---|---|
(Z)-2-benzylidene-3-oxobutanamide | 5 | MCF-7 (Breast Cancer) |
This compound | TBD | TBD |
The biological activity of this compound is hypothesized to be linked to its ability to interact with bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. Additionally, its hydrazone structure may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Case Studies
- Antibacterial Screening : A study conducted on a series of benzylidene hydrazones revealed that compounds structurally related to the target compound exhibited significant inhibition against MRSA at concentrations as low as 2 μg/mL .
- Cytotoxicity Assays : In a comparative study, several hydrazone derivatives were tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity. The findings suggest that structural modifications can significantly impact efficacy .
Properties
CAS No. |
765912-78-5 |
---|---|
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H23N3O4/c1-2-30-21-13-11-20(12-14-21)26-23(28)24(29)27-25-16-19-9-6-10-22(15-19)31-17-18-7-4-3-5-8-18/h3-16H,2,17H2,1H3,(H,26,28)(H,27,29)/b25-16+ |
InChI Key |
LFPXUOOQUFSOIO-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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